![molecular formula C12H11N5 B14587041 {3-[Bis(2-cyanoethyl)amino]prop-2-en-1-ylidene}propanedinitrile CAS No. 61600-24-6](/img/structure/B14587041.png)
{3-[Bis(2-cyanoethyl)amino]prop-2-en-1-ylidene}propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{3-[Bis(2-cyanoethyl)amino]prop-2-en-1-ylidene}propanedinitrile is a complex organic compound with a unique structure that includes multiple cyano groups and an enamine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[Bis(2-cyanoethyl)amino]prop-2-en-1-ylidene}propanedinitrile typically involves the reaction of bis(2-cyanoethyl)amine with an appropriate aldehyde or ketone under basic conditions. The reaction proceeds through the formation of an enamine intermediate, which then undergoes further reaction to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
{3-[Bis(2-cyanoethyl)amino]prop-2-en-1-ylidene}propanedinitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles and other oxidation products.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The enamine linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, {3-[Bis(2-cyanoethyl)amino]prop-2-en-1-ylidene}propanedinitrile is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
Industry
In industry, this compound may be used in the production of advanced materials, such as polymers and resins, due to its ability to form stable linkages and introduce functional groups .
Mechanism of Action
The mechanism of action of {3-[Bis(2-cyanoethyl)amino]prop-2-en-1-ylidene}propanedinitrile involves its ability to participate in various chemical reactions due to the presence of reactive cyano and enamine groups. These groups can interact with molecular targets, leading to the formation of new chemical bonds and the modification of existing structures .
Comparison with Similar Compounds
Similar Compounds
Bis(2-cyanoethyl)amine: A simpler compound with similar cyano groups but lacking the enamine linkage.
3,3’-Iminodipropionitrile: Another compound with cyano groups and an amine linkage, but with a different overall structure.
Uniqueness
The uniqueness of {3-[Bis(2-cyanoethyl)amino]prop-2-en-1-ylidene}propanedinitrile lies in its combination of cyano and enamine groups, which allows for a wide range of chemical reactions and applications. This makes it a versatile compound in both research and industrial contexts .
Properties
CAS No. |
61600-24-6 |
|---|---|
Molecular Formula |
C12H11N5 |
Molecular Weight |
225.25 g/mol |
IUPAC Name |
2-[3-[bis(2-cyanoethyl)amino]prop-2-enylidene]propanedinitrile |
InChI |
InChI=1S/C12H11N5/c13-5-2-8-17(9-3-6-14)7-1-4-12(10-15)11-16/h1,4,7H,2-3,8-9H2 |
InChI Key |
PIQLELXAHXCYGJ-UHFFFAOYSA-N |
Canonical SMILES |
C(CN(CCC#N)C=CC=C(C#N)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid, 2-[(3-hydroxy-1-oxo-1H-phenalen-2-yl)amino]-](/img/structure/B14586970.png)
![Benzyl [4-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-(propan-2-ylamino)butyl] phosphite](/img/structure/B14586972.png)
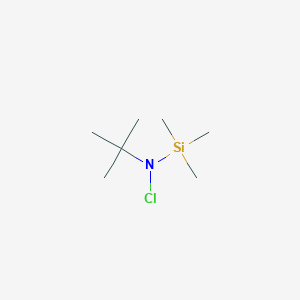

![2-Phenylthiopyrano[3,2-b]indol-4(5H)-one](/img/structure/B14586984.png)
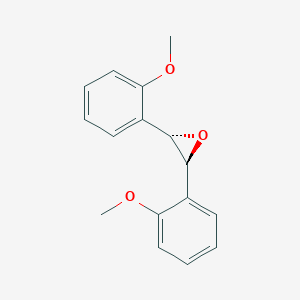

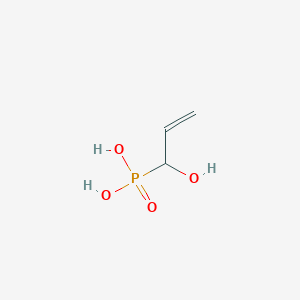
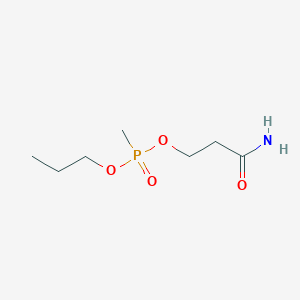

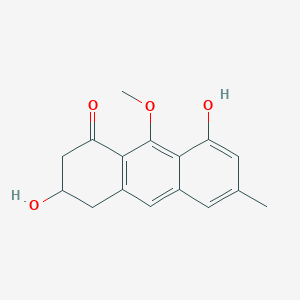
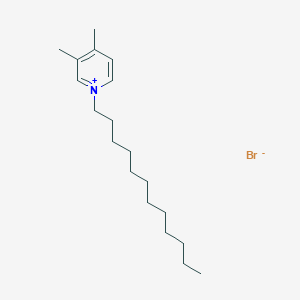

![2-[(Benzylsulfanyl)methyl]-4-bromo-6-[(diethylamino)methyl]phenol](/img/structure/B14587060.png)
